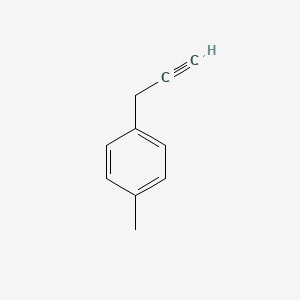

1-Methyl-4-(prop-2-yn-1-yl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-4-10-7-5-9(2)6-8-10/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIAURCMPYRFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598453 | |

| Record name | 1-Methyl-4-(prop-2-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30342-96-2 | |

| Record name | 1-Methyl-4-(prop-2-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4 Prop 2 Yn 1 Yl Benzene and Analogous Aryl Propargyl Compounds

Direct C-C Coupling Approaches for Propargylarene Synthesis

The most direct methods for synthesizing propargylarenes involve the formation of a carbon-carbon bond between an aromatic ring and a propargyl moiety. These approaches can be broadly categorized into metal-catalyzed and transition-metal-free strategies.

Metal-Catalyzed Coupling Reactions for Propargyl-Aromatic Linkages

Metal-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)-C(sp³) bonds. The Sonogashira coupling, a cornerstone of C-C bond formation, traditionally couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically conducted under mild, basic conditions. wikipedia.org While highly effective, variations have been developed to address certain limitations, such as copper-free versions to avoid homocoupling of the alkyne. libretexts.org

A modified Sonogashira coupling has been developed for the synthesis of arylpropynes using propyne (B1212725) at low temperatures, avoiding the need for high pressures or masked acetylene (B1199291) derivatives. organic-chemistry.org This method employs a palladium-copper catalytic system and demonstrates broad substrate compatibility with yields ranging from 85% to 94%. organic-chemistry.org

Beyond Sonogashira, other metal-catalyzed methods have proven effective. For instance, iron(III) chloride can catalyze the substitution of propargylic alcohols with various nucleophiles, including aromatic compounds, to form new C-C bonds. organic-chemistry.org Similarly, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can catalyze the Friedel-Crafts propargylation of arenes with O-propargyl trichloroacetimidates, yielding 1,3-diarylpropynes. nih.gov

The Barbier-type nucleophilic addition, mediated by metals like indium, zinc, or manganese, represents another significant strategy. nih.govnih.gov For example, a copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides provides a chemo-selective route to homopropargylic alcohols. nih.gov Magnesium-mediated additions of propargyl bromide to carbonyl compounds under solvent-free conditions also offer an efficient and regioselective synthesis of homopropargyl alcohols. researchgate.net

| Catalyst System | Reactants | Key Features | Reference |

| Palladium/Copper | Aryl halide, Terminal alkyne | Mild conditions, versatile | wikipedia.orgorganic-chemistry.org |

| Palladium/Copper | Aryl iodide, Propyne | Low temperature, high yields | organic-chemistry.org |

| Iron(III) chloride | Propargylic alcohol, Arene | Forms C-C, C-O, C-S, C-N bonds | organic-chemistry.org |

| BF₃·OEt₂ | O-propargyl trichloroacetimidate, Arene | Efficient Friedel-Crafts propargylation | nih.gov |

| Copper/Manganese | Aldehyde, Propargyl bromide | High chemo-selectivity | nih.gov |

| Magnesium | Carbonyl compound, Propargyl bromide | Solvent-free, high regioselectivity | researchgate.net |

Transition Metal-Free Strategies for Aryl-Propargyl Systems

Growing interest in sustainable chemistry has spurred the development of transition-metal-free synthetic methods. One such approach involves the thermal generation of aryl radicals from triarylbismuthines in the presence of air. beilstein-journals.org These aryl radicals can then react with suitable partners to form new C-C bonds. While this specific method was demonstrated for arylboronate synthesis, the underlying principle of generating aryl radicals from stable precursors offers a potential pathway for aryl-propargyl coupling. beilstein-journals.org

Another notable transition-metal-free method is the modified Favorskii-type reaction, which involves the direct propargylation of aldehydes with terminal alkynes using a weak base. nih.gov This avoids the need for transition metals and activates the C-H bond of the alkyne for nucleophilic addition. nih.gov Furthermore, a catalyst-free Suzuki-like coupling has been reported for the synthesis of (prop-2-en-1-yl)benzene, which, while involving an allyl group instead of a propargyl group, demonstrates the potential for metal-free C-C bond formation between arylboronic acids and propargylic halides. sciencemadness.org

A transition-metal-free synthesis of alkylboronates from arylacetylenes has also been developed, proceeding through tandem borylation and protodeboronation to yield anti-Markovnikov products with high regioselectivity. rsc.org

Indirect Routes and Functional Group Interconversions Leading to Propargyl-Substituted Benzene (B151609) Derivatives

Indirect routes to propargyl-substituted benzenes often rely on functional group interconversions (FGI). ub.edusolubilityofthings.comimperial.ac.uk This strategy involves creating a different functional group on the aromatic ring or the side chain, which is then chemically transformed into the desired propargyl group.

For example, a common approach is the propargylation of functional groups like hydroxyls, thiols, amines, and carboxyls. nih.gov The Williamson ether synthesis, a classic FGI, can be used to propargylate a hydroxyl group using propargyl bromide under basic conditions. nih.gov The Nicholas reaction provides an acid-mediated alternative for propargylation, which is particularly useful for base-sensitive molecules. nih.gov

Synthesis can also proceed through intermediates that are later modified. For instance, multi-step syntheses of substituted benzenes often involve the strategic introduction and modification of functional groups to direct subsequent reactions to the desired position on the aromatic ring. youtube.com An example is the conversion of a methyl group to a carboxylic acid to act as a meta-director, followed by other substitutions and eventual modification or removal of the directing group. youtube.com

Ring-closing metathesis (RCM) followed by tautomerization or dehydration offers another indirect pathway to substituted benzenes and phenols, demonstrating the power of strategic bond formation and subsequent rearrangement to achieve the target aromatic system. organic-chemistry.org

Electrochemical Methods for Alkyne Functionalization Relevant to Propargyl Arenes

Electrosynthesis is emerging as a green and sustainable technology for organic synthesis, utilizing electricity as a clean redox agent. rsc.orgoaepublish.comrsc.org This approach can generate highly reactive species under mild conditions without the need for expensive and often toxic metal catalysts or harsh reagents. rsc.orgresearchgate.net

Electrochemical methods have been successfully applied to the functionalization of alkynes. rsc.orgoaepublish.comresearchgate.net These methods include hydrofunctionalizations such as hydroboration and hydrosilylation, as well as difunctionalization reactions that can introduce various functional groups across the triple bond. oaepublish.comrsc.org For example, the electrochemical hydroboration of alkynes can be achieved in an undivided cell open to the air, offering a cost-effective and catalyst-free route to vinyl boronates. oaepublish.com

While direct electrochemical propargylation of arenes is still a developing area, the principles of electrochemical alkyne functionalization are highly relevant. rsc.org For instance, electrochemical methods can be used to generate aryl radicals from readily available precursors, which could then react with a propargyl source. organic-chemistry.org The ability of electrosynthesis to modulate the oxidation state of catalysts, such as nickel, can facilitate challenging cross-coupling reactions, including the formation of C(sp²)-C(sp³) bonds. youtube.com

The synthesis of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its subsequent electropolymerization showcases the integration of alkyne chemistry with electrochemical methods. nih.gov This highlights the potential for creating novel functional materials based on propargylated aromatic systems.

| Reaction Type | Reactants | Key Features | Reference |

| Hydroboration | Alkyne, B₂Pin₂ | Catalyst-free, open to air | oaepublish.com |

| Hydrosilylation | Alkyne, PhMe₂Si–Bpin | Excellent substrate compatibility | oaepublish.com |

| Difunctionalization | Alkyne, Chalcogen source | Synthesis of organochalcogens | rsc.org |

| Catalyst Modulation | Aryl bromide, Amine (Ni catalyst) | Modulates catalyst oxidation state | youtube.com |

Chemical Reactivity and Transformation Pathways of 1 Methyl 4 Prop 2 Yn 1 Yl Benzene Derivatives

Functionalization of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the propargyl group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various metal-catalyzed and pericyclic reactions.

Transition metal catalysis provides a powerful toolkit for the selective functionalization of alkynes under mild conditions. nju.edu.cnnih.gov Catalysts based on manganese, selenium, and gold have demonstrated unique capabilities in activating and transforming terminal alkynes.

The use of earth-abundant metals like manganese in catalysis is a growing area of interest due to their low cost and reduced toxicity compared to precious metals. nih.gov Dinuclear manganese catalysts, such as Mn₂(CO)₁₀, have been shown to be effective for the selective functionalization of alkynes. nju.edu.cnnih.gov These catalysts can activate the C-H bond of the terminal alkyne, enabling a variety of transformations. Mechanistic studies suggest that a synergistic activation model involving both manganese centers is often superior to single-metal catalysts. nih.gov For instance, dinuclear manganese hydride complexes can be used in E-selective alkyne semi-hydrogenation reactions. nih.gov This approach offers a non-radical pathway for the stereoselective reduction of the triple bond, a process where the dinuclear nature of the catalyst is crucial for the observed selectivity. nih.gov

Selenium catalysis, particularly through a selenium-π-acid mechanism, offers a distinct reactivity profile for alkyne functionalization. acs.org Cationic selenium species (RSe⁺) act as electrophiles that activate the alkyne π-system towards nucleophilic attack. acs.org This strategy has been successfully employed in the oxidative functionalization of terminal alkynes to produce valuable compounds like ynones and multisubstituted oxazoles. acs.orgsemanticscholar.org The reactions are often characterized by high regioselectivity, mild conditions, and tolerance of various functional groups. acs.org For example, selenium-catalyzed processes can facilitate the synthesis of α-keto acetals from terminal alkynes and alcohols. semanticscholar.org Furthermore, electrochemical methods can be combined with organoselenium catalysis for green and efficient difunctionalization of alkynes without the need for external chemical oxidants. nih.govresearchgate.net

Gold catalysts are exceptionally effective at activating the π-systems of alkynes. nih.gov Gold(I) complexes, in particular, are powerful π-acids that can catalyze a variety of complex transformations. nih.gov Recent advancements include gold-catalyzed four-component relay reactions that can break a carbon-carbon triple bond and form four new chemical bonds in a single operation. nih.govresearchgate.net These reactions often proceed through an Au(I)/Au(III) redox cycle. nih.gov While many examples involve internal alkynes, the principles are applicable to terminal alkynes as well. Site-directing groups can be used to control the reaction pathway, leading to either oxo-arylfluorination or oxo-arylalkenylation products. nih.gov This methodology allows for the concise synthesis of highly functionalized ketones from simple alkyne precursors. nih.govresearchgate.net

The terminal alkyne in 1-methyl-4-(prop-2-yn-1-yl)benzene can undergo nucleophilic addition, although it is generally less reactive towards nucleophiles than alkynes activated by electron-withdrawing groups. However, under appropriate conditions, typically involving a base or a transition metal catalyst, nucleophiles such as thiols, amines, and alcohols can add across the triple bond. acs.org Thiol-yne reactions, for instance, can proceed cleanly, often favored by polar solvents which enhance the reaction rate. acs.org These conjugate addition reactions are highly efficient and orthogonal, making them valuable in various synthetic applications. acs.org In some cases, the initial addition product can undergo further reaction, leading to double addition products.

The alkyne functionality is a competent participant in various cycloaddition reactions, serving as a two-π-electron component. One of the most common examples is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can react as a dienophile with a conjugated diene. beilstein-journals.org Another important class is the [3+2] cycloaddition, often involving 1,3-dipoles like azides (Huisgen cycloaddition) or nitrile oxides, to form five-membered heterocyclic rings such as triazoles and isoxazoles, respectively. luisrdomingo.com These reactions are foundational in click chemistry due to their high efficiency and selectivity. The reactivity in these transformations can be analyzed and predicted using frameworks like Molecular Electron Density Theory (MEDT). luisrdomingo.comresearchgate.net More complex, formal cycloadditions such as [4+4] and [4+3] have also been reported with specific substrates under Brønsted acid catalysis. rsc.org

Reactions Involving the Propargylic Position

Catalytic Propargylic Substitution Reactions

Propargylic substitution reactions offer a direct method for the functionalization of the carbon atom adjacent to the alkyne moiety. These reactions are valuable for introducing a variety of nucleophiles at this position.

Gold catalysts, particularly Au(III) species, have emerged as highly effective promoters of propargylic substitution reactions. nih.gov These reactions are generally clean, efficient, and can often be carried out at room temperature. nih.gov Gold catalysts are believed to act as Lewis acids, activating the propargylic alcohol or other leaving group to facilitate the formation of a stabilized propargylic carbocation intermediate. nih.gov This intermediate then readily reacts with a range of nucleophiles.

A notable application of gold-catalyzed propargylic substitution is the synthesis of polysubstituted furans. This can be achieved through a one-pot, sequential reaction involving an initial gold(III)-catalyzed propargylic substitution followed by a gold(I)-catalyzed cycloisomerization. nih.govmdpi.com For example, the reaction of propargylic alcohols with 1,3-dicarbonyl compounds in the presence of a gold catalyst can lead to the formation of furan derivatives. mdpi.commdpi.com

The efficiency of Au(III)-catalyzed substitutions is highlighted by the observation that in some cases, a catalytic amount of AuCl3 can achieve complete conversion where a stoichiometric amount of a traditional Lewis acid like BF3·Et2O fails to initiate the reaction at room temperature. nih.gov

Table 3: Examples of Gold-Catalyzed Propargylic Substitution Reactions

| Propargylic Substrate | Nucleophile | Gold Catalyst | Co-catalyst/Additive | Product Type | Ref. |

| Propargylic alcohol | Allyltrimethylsilane | Au(III) reagents | N/A | Allylated alkyne | nih.gov |

| N-tosylpropargyl amine | 1,3-Dicarbonyl compound | AuBr3 | AgOTf | Polysubstituted furan | mdpi.com |

| Propargylic alcohol | Protected hydroxylamine | Gold catalyst | N/A | Propargylically substituted hydroxylamine | nih.gov |

More recently, iron catalysts have been explored as a more economical and environmentally benign alternative for propargylic substitution reactions. A novel iron-catalyzed borylation of propargylic acetates has been developed for the synthesis of multisubstituted allenylboronates. nih.govnih.gov This method is notable for its use of an inexpensive iron salt and its operation under mild, room temperature conditions. nih.gov

The reaction exhibits good functional group compatibility and proceeds via an anti-S_N2' displacement of the acetate by the boron nucleophile. nih.govnih.gov This stereospecificity allows for the transfer of chirality, enabling the synthesis of enantiomerically enriched allenylboronates from chiral propargylic acetates. nih.gov The synthetic utility of the resulting allenylboronates is further demonstrated by their subsequent transformations, such as oxidation and propargylation. nih.govnih.gov

Table 4: Iron-Catalyzed Borylation of Propargylic Acetates

| Propargylic Acetate Substrate | Borylating Agent | Iron Catalyst | Key Feature | Product | Ref. |

| Various propargylic acetates | Bis(pinacolato)diboron | Fe(acac)3 | anti-SN2' displacement | Multisubstituted allenylboronates | nih.govnih.gov |

| Enantiomerically enriched propargylic acetate | Bis(pinacolato)diboron | Fe(acac)3 | Chirality transfer | Enantiomerically enriched allenylboronate | nih.gov |

Rearrangements and Isomerizations (e.g., Allenes, Dienes)

Propargylic systems can undergo various rearrangement and isomerization reactions to furnish other valuable structural motifs, such as allenes and 1,3-dienes. These transformations are often promoted by acid or transition metal catalysts. mdpi.com The rearrangement of alkylallenes to 1,3-dienes is an atom-efficient, redox-neutral process that provides a direct route to functionalized dienes, which are important building blocks in organic synthesis. mdpi.com

Early examples of such rearrangements were often acid-mediated. For instance, the treatment of 3-methyl-1,2-butadiene with HCl was observed to lead to the formation of isoprene. mdpi.com These acid-catalyzed rearrangements are thought to proceed through the protonation of the central sp-hybridized allenic carbon to form a stabilized carbocation intermediate. mdpi.com

More contemporary methods often employ transition metal catalysts to achieve these isomerizations under milder conditions and with broader substrate scope. mdpi.com While the provided search results focus more on the formation of allenes from propargylic precursors (as seen in the iron-catalyzed borylation), the subsequent isomerization of allenes to dienes is a well-established transformation. mdpi.com

Modifications and Functionalization of the Aromatic Ring System

The aromatic ring of this compound is amenable to a variety of electrophilic aromatic substitution (EAS) reactions, a cornerstone of arene chemistry. The regiochemical outcome of these reactions is primarily governed by the directing effects of the substituents already present on the ring—the methyl and the propargyl groups.

The methyl group is a well-established activating group and an ortho, para-director. This is attributed to its electron-donating inductive effect (+I) and hyperconjugation, which enrich the electron density of the aromatic ring, particularly at the positions ortho and para to it. This increased nucleophilicity facilitates the attack by electrophiles.

The propargyl group (–CH₂C≡CH), while being an alkyl-type substituent, possesses sp-hybridized carbon atoms in the alkyne moiety. These carbons are more electronegative than the sp³-hybridized carbons of a simple alkyl group. Consequently, the propargyl group is anticipated to exert a weak electron-withdrawing inductive effect (-I), which would slightly deactivate the ring towards electrophilic attack compared to toluene (B28343). However, as an alkyl-derived group, it is still expected to direct incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Introduction of a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen atom (–Br, –Cl) using a Lewis acid catalyst.

Sulfonation: Addition of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.

The expected major products for these reactions would be the 2-substituted derivatives, with the 3-substituted isomers formed as minor products. The relative yields would depend on the specific reaction conditions and the steric hindrance posed by the propargyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Methyl-2-nitro-4-(prop-2-yn-1-yl)benzene | 1-Methyl-3-nitro-4-(prop-2-yn-1-yl)benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methyl-4-(prop-2-yn-1-yl)benzene | 3-Bromo-1-methyl-4-(prop-2-yn-1-yl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-5-(prop-2-yn-1-yl)benzenesulfonic acid | 3-Methyl-4-(prop-2-yn-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Methyl-5-(prop-2-yn-1-yl)phenyl)ethan-1-one | 1-(3-Methyl-4-(prop-2-yn-1-yl)phenyl)ethan-1-one |

Note: The product distribution is a prediction based on established principles of electrophilic aromatic substitution and has not been experimentally verified in the cited literature.

Mechanistic Insights and Reaction Dynamics for this compound Transformations

The mechanism of electrophilic aromatic substitution on this compound follows the classical two-step pathway characteristic of these reactions.

Step 1: Formation of the Sigma Complex (Arenium Ion)

The reaction is initiated by the attack of the π-electron system of the aromatic ring on a potent electrophile (E⁺). This step is typically the rate-determining step as it involves the disruption of the aromatic sextet. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

For substitution at the C2 position (ortho to the methyl group), the positive charge in the arenium ion can be delocalized over three carbon atoms, including the carbon bearing the methyl group. The electron-donating nature of the methyl group provides additional stabilization to this carbocation through induction and hyperconjugation, thereby lowering the activation energy for its formation.

Step 2: Deprotonation and Restoration of Aromaticity

In the second, much faster step, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the final substituted product.

The reaction dynamics are influenced by the nature of the electrophile and the reaction conditions. Stronger electrophiles will react more rapidly, and the reaction temperature can influence the ratio of ortho to para (or in this case, 2-substituted to 3-substituted) products, although in the case of 1,4-disubstitution, the primary competition is between the available ortho positions. Steric hindrance from the propargyl group might slightly disfavor substitution at the positions ortho to it, further favoring substitution at the positions ortho to the smaller methyl group.

Computational studies on similar substituted benzenes have provided deeper insights into the transition state energies and the electronic factors governing regioselectivity. Such studies for this compound would be invaluable in precisely quantifying the activating/deactivating and directing effects of the propargyl group in concert with the methyl group.

Role of 1 Methyl 4 Prop 2 Yn 1 Yl Benzene As a Versatile Chemical Building Block and Intermediate

Synthesis of Diverse Organic Molecules and Complex Scaffolds

The terminal alkyne functionality of 1-Methyl-4-(prop-2-yn-1-yl)benzene is the cornerstone of its utility in synthetic organic chemistry. This reactive site readily participates in a variety of coupling and cycloaddition reactions, enabling the construction of a wide array of molecular frameworks.

One of the most prominent applications of this compound is in Sonogashira coupling reactions . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.govnih.govucsb.eduresearchgate.net The use of this compound in this reaction allows for the direct attachment of the 4-methylbenzyl group to various aromatic and vinylic systems, leading to the synthesis of substituted alkynes which are themselves valuable intermediates for more complex molecules.

Furthermore, the alkyne group is a key participant in cycloaddition reactions , most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govfrontiersin.orgnih.gov This reaction with organic azides provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.orgnih.govorganic-chemistry.org These triazole rings are stable, aromatic, and can act as important pharmacophores or linkers in larger molecular assemblies. The synthesis of various 1,2,3-triazole derivatives has been a significant focus in medicinal chemistry due to their broad spectrum of biological activities. nih.govfrontiersin.orgnih.govmdpi.com

The reactivity of the alkyne also extends to the synthesis of other heterocyclic systems. For instance, it can be employed in the synthesis of substituted furans . nih.govnih.govresearchgate.netamazonaws.com These reactions often involve transition-metal-catalyzed cyclization processes where the alkyne undergoes addition and subsequent ring closure to form the furan core. nih.govresearchgate.net The ability to introduce the tolyl-containing side chain offers a route to a diverse library of furan derivatives.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, base | Substituted Alkynes |

| Azide-Alkyne Cycloaddition | Organic Azide | Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazoles |

| Furan Synthesis | α-Diazocarbonyls | Co(II) or Rh(II) catalyst | Polysubstituted Furans |

Applications in Conjugation Chemistry and Bioconjugation

The exceptional reliability and biocompatibility of the CuAAC reaction have positioned this compound as a valuable tool in conjugation chemistry and bioconjugation. mdpi.combiosyntan.denih.govresearchgate.net The terminal alkyne serves as a "handle" that can be selectively reacted with an azide-modified biomolecule, forming a stable triazole linkage.

This "click" chemistry approach has been widely adopted for the modification of peptides and proteins . mdpi.comnih.govresearchgate.netholublab.com By incorporating an azide-bearing unnatural amino acid into a peptide sequence, this compound can be used to attach various payloads, such as fluorescent dyes, imaging agents, or drug molecules, in a site-specific manner. biosyntan.de This precise control over the location of modification is crucial for studying protein function and developing targeted therapeutics.

The versatility of this alkyne building block also extends to the functionalization of surfaces and biomaterials . researchgate.netresearchgate.netrsc.orgnih.govnmi.de Surfaces of materials can be modified to introduce azide groups, which can then be "clicked" with this compound or its derivatives. This allows for the attachment of specific functionalities to the surface, which can be used to improve biocompatibility, promote cell adhesion, or create biosensors. researchgate.netresearchgate.netnih.gov

| Application Area | Biomolecule/Material | Conjugation Strategy | Purpose |

| Peptide/Protein Modification | Peptides, Proteins | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling, Drug Conjugation, Functional Studies |

| Surface Functionalization | Biomaterials, Nanoparticles | Surface-initiated CuAAC | Improved Biocompatibility, Biosensing |

Integration into Polymeric Architectures

The reactivity of the alkyne group in this compound also makes it a valuable monomer and functionalization agent in polymer chemistry. nih.govcmu.eduresearchgate.netd-nb.info Its incorporation into polymer chains can be achieved through various polymerization techniques, leading to materials with tailored properties and functionalities.

One approach is the synthesis of alkyne-functionalized polymers . nih.govrsc.orgresearchgate.net This can be accomplished by using a derivative of this compound that also contains a polymerizable group. The resulting polymers possess pendant alkyne groups along the backbone, which are available for subsequent modifications.

A powerful strategy for creating functional polymers is through post-polymerization modification . nih.govcmu.eduresearchgate.netd-nb.info In this method, a pre-formed polymer containing reactive sites is treated with this compound to introduce the alkyne functionality. This allows for the precise control over the degree of functionalization and the introduction of alkyne groups into a wide variety of polymer backbones.

Furthermore, this compound can be utilized in polymer grafting . nih.govresearchgate.netresearchgate.netunl.eduescholarship.org This technique involves attaching polymer chains to a substrate, which can be a surface or another polymer backbone. The alkyne group can serve as an anchor point for "grafting to" approaches, where pre-synthesized azide-terminated polymers are attached via click chemistry. Alternatively, it can be used in "grafting from" methods where the alkyne is part of an initiator that is immobilized on a surface. researchgate.netresearchgate.net

| Polymer Modification Technique | Description | Resulting Architecture |

| Synthesis of Alkyne-Functionalized Polymers | Polymerization of monomers containing the this compound moiety. | Linear or branched polymers with pendant alkyne groups. |

| Post-Polymerization Modification | Reaction of a pre-formed polymer with this compound. | Functionalized polymers with alkyne groups at specific locations. |

| Polymer Grafting | Attachment of polymer chains to a substrate using the alkyne functionality. | Polymer brushes on surfaces or graft copolymers. |

Computational Chemistry and Theoretical Characterization of Propargyl Substituted Benzene Systems

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic characteristics of a molecule are fundamental to its reactivity, stability, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine these electronic parameters. For aromatic systems, the HOMO is often a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital.

In 1-Methyl-4-(prop-2-yn-1-yl)benzene, the electron-donating methyl group and the π-system of the propargyl group influence the electronic distribution of the benzene ring. The HOMO is expected to be localized primarily on the p-tolyl moiety, reflecting its capacity to donate electrons in chemical reactions. The LUMO would also be distributed across the aromatic system, ready to accept electron density.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In a typical p-substituted toluene (B28343) derivative, the MEP surface would show negative potential (red/yellow) above the π-electron-rich benzene ring, indicating a region susceptible to electrophilic attack. The terminal hydrogen of the alkyne group would exhibit a positive potential (blue), highlighting its slightly acidic nature.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: These are illustrative values for a generic propargyl-substituted benzene system, as specific experimental or calculated data for this compound is not published.)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.7 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 2.34 eV |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around the single bonds connecting the benzene ring, the methylene (B1212753) bridge, and the alkyne group. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers to rotation between them.

The primary rotational degree of freedom is the dihedral angle (τ) between the plane of the benzene ring and the C-C≡C plane of the propargyl group. Computational studies on similar benzyl derivatives (Ph-CH₂R) show that the conformational landscape is often characterized by low rotational barriers. rsc.org For example, ethylbenzene exists in two populated conformations where the methyl group is either in the plane of the ring or perpendicular to it. rsc.org

For this compound, the potential energy surface associated with the rotation around the Ar-CH₂ bond would likely show minima at conformations that minimize steric hindrance between the propargyl group and the aromatic ring. DFT calculations are effective for mapping these energy landscapes and determining the heights of rotational barriers. mdpi.comnih.gov A low barrier indicates that the molecule is flexible and can easily interconvert between different conformations at room temperature. The steric and electronic effects of substituents can significantly influence these barriers. nih.govresearchgate.net

Table 2: Calculated Rotational Barriers for Representative Molecular Fragments (Based on data from analogous substituted benzenes and ethanes.)

| Molecule/Fragment | Bond of Rotation | Computational Method | Rotational Barrier (kcal/mol) | Reference |

| Ethylbenzene | Ph-CH₂ | MMFF94 / GIAO | ~1.2 | rsc.org |

| Biphenyl | Ph-Ph | CCSD(T) | ~1.8-2.1 | comporgchem.com |

| 1,2-Dichloroethane | H₂C-CH₂ | B3LYP/6-311G(d,p) | ~5.0 (fully eclipsed) | youtube.com |

| p-Substituted Benzaldehydes | Ar-CHO | ωB97X-D/6-31G** | 5.0 - 9.0 (substituent dependent) | researchgate.net |

Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Pi-Stacking)

In the solid state, molecules of this compound arrange into a crystal lattice stabilized by a network of noncovalent interactions. Understanding these interactions is crucial for crystal engineering and predicting material properties.

Hirshfeld Surface Analysis is a computational technique used to visualize and quantify intermolecular contacts within a crystal. nih.govnih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of close intermolecular contact. The surface can be decomposed into a 2D "fingerprint plot" that summarizes the percentage contribution of different types of atomic contacts.

While a crystal structure for this compound is not publicly available, analysis of structurally related compounds provides insight into the expected packing forces. For instance, a study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, which also contains a propargyl group, revealed the dominant contributions to crystal packing. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Propargyl-Containing Compound (Data from (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one)

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 33.9% | Dominant, nonspecific van der Waals contacts. |

| H···C / C···H | 26.7% | Reflects C-H···π interactions and general van der Waals forces. |

| H···F / F···H | 10.9% | Specific to the fluorophenyl group in the analogue. |

| C···C | 10.6% | Indicative of π-π stacking interactions. |

Hydrogen Bonding: The terminal alkyne proton in the propargyl group is weakly acidic and can act as a donor in C-H···π or C-H···O/N hydrogen bonds if suitable acceptors are present. In a pure crystal of this compound, the most likely hydrogen bond acceptor is the π-system of a neighboring benzene ring, forming a C-H···π interaction.

Pi-Stacking: Aromatic rings tend to interact via π-π stacking. libretexts.org Computational studies on the propargylbenzene dimer show a preference for π-stacked structures, which are further stabilized by a C-H···π interaction between the methylene C-H bond of one molecule and the phenyl ring of another. nih.gov Energy decomposition analysis reveals that these interactions are driven primarily by dispersion forces, with a significant contribution from electrostatics. nih.gov The interaction energy for such dimers is typically in the range of -5 to -15 kJ/mol.

Reaction Pathway Predictions and Mechanistic Modeling

Theoretical chemistry is instrumental in predicting the reactivity of molecules and elucidating complex reaction mechanisms. For this compound, the propargyl group is the most reactive site.

Radical Reactions: The propargyl radical (•CH₂-C≡CH), formed by abstraction of a hydrogen atom from the methylene group, is a resonantly stabilized radical. Theoretical studies have extensively modeled the recombination reactions of this radical, which are key steps in the formation of aromatic compounds and soot in combustion environments. scispace.comfiu.edu For example, the self-recombination of two propargyl radicals can lead to the formation of benzene and fulvene through a complex potential energy surface involving several intermediates and transition states. fiu.edu

Similarly, the reaction of a phenyl radical with a propargyl radical has been studied computationally. rsc.orgrsc.org The reaction proceeds through barrierless association to form intermediates like 3-phenyl-1-propyne (propargylbenzene) and phenylallene. These intermediates can then isomerize and cyclize, providing a pathway to polycyclic aromatic hydrocarbons (PAHs) such as indene. rsc.orgrsc.org These mechanistic studies rely on high-level quantum chemical calculations to map the potential energy surface and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate pressure- and temperature-dependent rate constants.

Cycloaddition Reactions: The alkyne functionality of the propargyl group can participate in cycloaddition reactions. For example, DFT calculations have been used to explore the [8+3] cycloaddition of zwitterionic π-allenyl/propargyl palladium species. mdpi.com Such studies help to understand the reaction mechanism, identify key intermediates, and explain the observed product selectivity. mdpi.compku.edu.cn The calculations can model the entire catalytic cycle, including oxidative addition, nucleophilic attack, and ligand exchange, to reveal the rate-determining steps and the origins of stereoselectivity.

Advanced Spectroscopic and Analytical Methodologies for 1 Methyl 4 Prop 2 Yn 1 Yl Benzene Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Methyl-4-(prop-2-yn-1-yl)benzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The aromatic protons on the p-substituted benzene (B151609) ring would appear as a set of doublets in the downfield region (typically δ 7.0-7.3 ppm). The methyl group protons attached to the ring would produce a singlet peak further upfield (around δ 2.3 ppm). The methylene (B1212753) protons (CH₂) adjacent to both the aromatic ring and the alkyne group would resonate as a doublet, and the terminal acetylenic proton would appear as a triplet due to coupling with the methylene protons.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The quaternary carbons of the alkyne and the aromatic ring would have characteristic chemical shifts, as would the methyl, methylene, and aromatic CH carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values; actual experimental values may vary slightly based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (ortho to CH₃) | ~7.10 (d) | ~129.5 |

| Aromatic-H (ortho to CH₂) | ~7.15 (d) | ~128.8 |

| Methyl (Ar-CH₃) | ~2.35 (s) | ~21.0 |

| Methylene (-CH₂-) | ~3.40 (d) | ~23.5 |

| Acetylenic-H (-C≡CH) | ~2.05 (t) | ~83.5 |

| Quaternary Alkyne-C | - | ~69.0 |

| Aromatic C-CH₃ | - | ~138.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀), the molecular weight is approximately 130.19 g/mol . Current time information in Bangalore, IN.

In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) technique can confirm the elemental formula by measuring the exact mass to several decimal places.

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. A common and significant fragmentation pathway for this molecule would be the loss of a hydrogen atom to form a stable propargyl-type cation or, more prominently, the cleavage of the benzylic C-C bond to generate the tropylium (B1234903) ion (m/z 91), a characteristic fragment for toluene (B28343) derivatives.

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected Value (m/z) | Description |

|---|---|---|

| Molecular Ion [M]⁺ | ~130.0783 | Corresponds to the exact mass of C₁₀H₁₀. Current time information in Bangalore, IN. |

| [M-H]⁺ | ~129 | Loss of a hydrogen atom. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. A sharp, weak band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. The C≡C triple bond stretch would appear as a weak to medium band in the range of 2100-2150 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups appear just below 3000 cm⁻¹. The presence of a p-substituted benzene ring is often indicated by a strong band in the 800-840 cm⁻¹ region due to out-of-plane C-H bending.

Raman spectroscopy provides complementary information. The C≡C triple bond, being a relatively non-polar and symmetric bond, often gives a stronger signal in the Raman spectrum than in the IR spectrum, making it a useful confirmatory technique.

Table 3: Key Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Alkyne C≡C | Stretch | 2100 - 2150 |

| Aromatic C=C | Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then mathematically analyzed to build a precise model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with very high precision.

For this compound, obtaining a single crystal suitable for X-ray diffraction could be challenging if the compound is a liquid at or near room temperature. In such cases, low-temperature crystallization techniques would be necessary. A successful crystallographic analysis would unambiguously confirm the connectivity of the atoms and provide precise measurements of the benzene ring planarity, the C-C bond lengths of the propyl chain, and the linear geometry of the alkyne group. This data serves as the ultimate proof of structure.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Flash Column Chromatography is a common preparative technique used to separate the target compound from unreacted starting materials, byproducts, and other impurities. The separation is based on the differential partitioning of the components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). For a molecule of moderate polarity like this compound, a non-polar to moderately polar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Gas Chromatography (GC) is a high-resolution analytical technique ideal for assessing the purity of volatile compounds. A sample is vaporized and passed through a long capillary column. Based on the compound's boiling point and interactions with the column's stationary phase, it travels through the column at a characteristic rate. The time it takes to exit the column is its retention time. A pure sample should ideally show a single sharp peak. The technique, often coupled with a mass spectrometer (GC-MS), can also be used to identify impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool for purity assessment, particularly for less volatile compounds. It functions on a similar principle to column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution. A reverse-phase HPLC method, using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water), would be suitable for analyzing this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-4-(prop-2-yn-1-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling between 4-bromotoluene and a terminal alkyne (e.g., propargyl bromide) in the presence of Pd(PPh₃)₂Cl₂ and CuI as a co-catalyst under inert conditions (N₂ or Ar) achieves optimal yields. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 aryl halide:alkyne), and anhydrous solvents (e.g., THF or DMF). Post-reaction purification via column chromatography or distillation is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl (δ ~2.3 ppm) and propargyl protons (δ ~2.1–2.5 ppm for sp³-CH₂; δ ~1.9 ppm for sp-C≡CH). ¹³C NMR confirms the alkyne carbon (δ ~70–85 ppm).

- IR : The C≡C stretch appears at ~2100–2260 cm⁻¹.

- GC-MS : Determines molecular ion (m/z 144 for C₁₀H₁₀) and fragmentation patterns.

- X-ray crystallography resolves bond angles and spatial arrangement .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential volatile intermediates.

- Store in airtight containers away from oxidizers; propargyl groups are reactive.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to mitigate low yields in cross-coupling reactions?

- Methodological Answer : Low yields often stem from catalyst deactivation or side reactions. Strategies include:

- Ligand optimization : Bulky ligands (e.g., XPhos) enhance Pd stability.

- Co-catalyst screening : CuI improves alkyne activation in Sonogashira reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- In situ monitoring : Use TLC or inline IR to track reaction progress and adjust parameters dynamically .

Q. What computational approaches predict the reactivity of the propargyl group in electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Model transition states for alkyne participation in click chemistry or cycloadditions.

- HOMO-LUMO analysis : Predicts regioselectivity; the propargyl group’s electron-deficient sp-carbon is susceptible to nucleophilic attack.

- Molecular dynamics simulations : Assess steric effects from the methyl group on reaction pathways .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations across assays.

- Control experiments : Verify purity (>95% via HPLC) to rule out impurity-driven effects.

- Mechanistic studies : Employ enzyme inhibition assays (e.g., fluorescence quenching) or receptor-binding studies to confirm target interactions. Cross-validate with in silico docking (AutoDock Vina) .

Q. What strategies enable selective functionalization of the benzene ring without disrupting the propargyl group?

- Methodological Answer :

- Directed ortho-metallation : Use directing groups (e.g., -OMe) to position catalysts for regioselective C-H activation.

- Protecting groups : Temporarily mask the alkyne with TMS or triisopropylsilyl groups during harsh reactions (e.g., nitration).

- Microwave-assisted synthesis : Enhances selectivity by reducing reaction time and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。